molecular formula C12H11BrN4O3S B12009800 [(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 540775-18-6

[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B12009800
CAS No.: 540775-18-6
M. Wt: 371.21 g/mol
InChI Key: YHMOOENJWVSKTR-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a complex organic compound with a molecular formula of C12H11BrN4O3S and a molecular weight of 371.214 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a brominated phenyl group, and a sulfanyl acetic acid moiety. It is used primarily in research settings due to its potential biological activities.

Preparation Methods

The synthesis of [(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves multiple steps. One common method starts with the bromination of 2-hydroxybenzaldehyde to form 5-bromo-2-hydroxybenzaldehyde. This intermediate is then reacted with 4-amino-5-methyl-4H-1,2,4-triazole under specific conditions to form the Schiff base.

Chemical Reactions Analysis

[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for [(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The triazole ring and the brominated phenyl group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may interfere with cellular processes by binding to key proteins .

Comparison with Similar Compounds

[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can be compared to other triazole derivatives and brominated phenyl compounds. Similar compounds include:

  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 5-bromo-2-hydroxybenzaldehyde
  • 2-({4-amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its combination of a triazole ring, a brominated phenyl group, and a sulfanyl acetic acid moiety, which may contribute to its distinct biological properties .

Properties

CAS No.

540775-18-6

Molecular Formula

C12H11BrN4O3S

Molecular Weight

371.21 g/mol

IUPAC Name

2-[[4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C12H11BrN4O3S/c1-7-15-16-12(21-6-11(19)20)17(7)14-5-8-4-9(13)2-3-10(8)18/h2-5,18H,6H2,1H3,(H,19,20)/b14-5+

InChI Key

YHMOOENJWVSKTR-LHHJGKSTSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=C(C=CC(=C2)Br)O)SCC(=O)O

Canonical SMILES

CC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)O)SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.